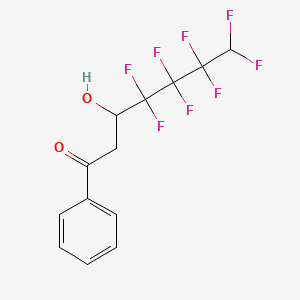

4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one

Description

Properties

IUPAC Name |

4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenylheptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F8O2/c14-10(15)12(18,19)13(20,21)11(16,17)9(23)6-8(22)7-4-2-1-3-5-7/h1-5,9-10,23H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAHTGLVMDENOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(C(C(C(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381573 | |

| Record name | 4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenylheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105602-61-7 | |

| Record name | 4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenylheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one typically involves the following steps:

Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Phenylation: The phenyl group is incorporated via Friedel-Crafts acylation reactions, using reagents like benzene and aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential as a fluorinated probe in biochemical assays.

Medicine: Explored for its potential as a drug candidate due to its unique fluorinated structure, which can enhance bioavailability and metabolic stability.

Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one involves interactions with molecular targets through its fluorinated and hydroxyl functional groups. The fluorine atoms can engage in strong hydrogen bonding and dipole-dipole interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Fluorination Impact: The target compound has intermediate fluorination (8 F atoms) compared to the nonafluoro analog (9 F) and heptafluoro-methyl derivative (7 F). Increased fluorination correlates with higher molecular weight and H-bond acceptor capacity .

- Hydroxyl Group: The 3-OH group in the target compound distinguishes it from non-hydroxylated fluorinated analogs, reducing lipophilicity (lower logP) and enabling hydrogen bonding, which may influence solubility and biological interactions.

Pharmacological and Functional Comparisons

Anti-Inflammatory Activity

The non-fluorinated analog, 5-hydroxy-7-(4’-hydroxy-3’-methoxyphenyl)-1-phenylheptan-3-one (compound 21 in ), demonstrated significant anti-inflammatory effects in vivo, comparable to diclofenac. This activity is attributed to its phenolic and methoxy substituents, which are absent in the fluorinated target compound.

Antioxidant Potential

5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone () contains methoxy and hydroxyphenyl groups, which are associated with radical scavenging. The target compound’s fluorine atoms may reduce oxidative degradation but are unlikely to contribute directly to antioxidant activity, highlighting a functional divergence from non-fluorinated phenolic analogs .

Biological Activity

4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one, also known as 3-hydroxy-1-phenylheptan-1-one with eight fluorine atoms, is a compound of increasing interest in various fields including medicinal chemistry and materials science. Its unique structure and properties suggest potential biological activities that warrant detailed investigation.

The molecular formula of 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one is , with a molecular weight of 350.20 g/mol. The compound features a hydroxy group and a phenyl ring, which are significant for its biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C13H10F8O2 |

| Molecular Weight | 350.20 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Cytotoxicity and Antiproliferative Effects

Fluorinated compounds often exhibit cytotoxic properties. Studies on related structures have demonstrated their potential in inhibiting cancer cell proliferation. For example, certain fluorinated phenolic compounds have shown significant activity against human colorectal adenocarcinoma cell lines . While direct data on this specific compound is not available, the structural similarities suggest potential for similar activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of new compounds. The unique arrangement of fluorine atoms in 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one may influence its interaction with biological targets. SAR studies indicate that modifications in the structure can lead to variations in potency and selectivity against different biological targets .

Case Studies and Research Findings

While specific case studies directly involving 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one are scarce due to its novelty and limited research focus, insights can be drawn from related compounds:

- Antioxidant Activity : Related phenolic compounds have been studied for their antioxidant properties. A study indicated that derivatives of hydroxytyrosol exhibited strong antioxidant effects which could be extrapolated to predict similar activities in octafluorinated phenolic compounds .

- Fluorinated Compounds in Drug Design : The inclusion of fluorine has been shown to enhance metabolic stability and bioavailability in drug design. This characteristic could be beneficial for developing therapeutics based on octafluorinated structures .

Table 2: Summary of Related Studies

Q & A

What analytical techniques are recommended for characterizing 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one?

Basic

To confirm structural integrity and purity, employ multinuclear NMR spectroscopy (1H, 13C, and 19F) to resolve fluorine substitution patterns and hydroxy group conformation. High-performance liquid chromatography (HPLC) with UV detection (e.g., 98% purity as in ) ensures purity. For absolute stereochemistry, single-crystal X-ray diffraction is critical, as demonstrated in fluorinated diol structural studies .

How does the fluorine substitution pattern influence the compound’s physicochemical properties?

Basic

Fluorination enhances lipophilicity and thermal stability. Compare with perfluorinated analogs (e.g., octafluorooxolane in ), which exhibit reduced polar surface area and increased resistance to metabolic degradation. Use logP measurements (octanol-water partitioning) and thermogravimetric analysis (TGA) to quantify stability trends .

What strategies can be employed to study the compound’s molecular interactions with targets like MMP9?

Advanced

Leverage computational docking (e.g., using PDB:1GKC for MMP9, as in ) to predict binding modes. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Mutagenesis of active-site residues (e.g., catalytic zinc in MMP9) can confirm interaction specificity .

How can researchers address discrepancies in reported structural data for fluorinated compounds?

Advanced

Cross-validate using X-ray crystallography (e.g., corrigendum in for crystal structure errors) and density functional theory (DFT) calculations. Ensure alignment with published corrigenda (e.g., ’s structural revisions) to resolve bond-length or angle inconsistencies .

What experimental approaches are suitable for analyzing the compound’s stability under varying pH and temperature?

Advanced

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use differential scanning calorimetry (DSC) to detect polymorphic transitions and TGA to assess decomposition thresholds, as applied to fluorinated diols in .

How to design a structure-activity relationship (SAR) study for fluorinated diarylheptanoids?

Advanced

Synthesize analogs with systematic fluorine substitutions (e.g., ’s methoxy-phenyl variants) and test in bioassays (e.g., anti-inflammatory or enzyme inhibition). Apply quantitative SAR (QSAR) models to correlate electronic (Hammett σ) or steric parameters with activity .

What methodologies resolve contradictory bioactivity data across studies?

Advanced

Perform meta-analysis using standardized protocols (e.g., fixed cell lines, consistent IC50 assays). Employ orthogonal assays (e.g., enzymatic vs. cell viability) to verify results. For fluorinated compounds, reconcile discrepancies by comparing fluorine substitution patterns, as seen in ’s MMP9 binding studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.